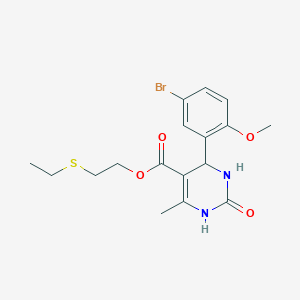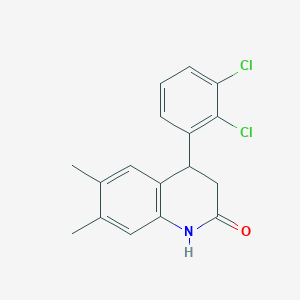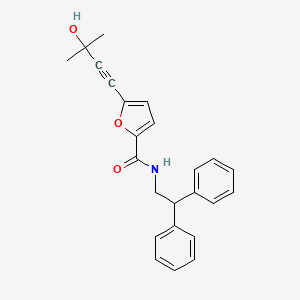
4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone, also known as DDQ, is a chemical compound with a molecular formula of C16H12Cl2N2O. DDQ is a versatile oxidizing agent used in a variety of chemical reactions. DDQ is widely used in organic synthesis and medicinal chemistry due to its unique properties and ease of use.
Mecanismo De Acción
4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone acts as an oxidizing agent by accepting electrons from the substrate, resulting in the formation of a radical cation intermediate. The radical cation intermediate then undergoes further oxidation to form the final product. 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to be a mild and selective oxidizing agent, making it a valuable tool in organic synthesis and medicinal chemistry.
Biochemical and Physiological Effects:
4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone can induce apoptosis in cancer cells, making it a potential anti-tumor agent. 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have neuroprotective effects by reducing oxidative stress in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has several advantages as an oxidizing agent, including its ease of use, mild reaction conditions, and high selectivity. However, 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has some limitations, including its potential toxicity and sensitivity to moisture. 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone should be handled with care and stored in a dry environment to prevent degradation.
Direcciones Futuras
There are several future directions for the use of 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone in scientific research. One potential application is in the development of new anti-tumor agents. 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to induce apoptosis in cancer cells, making it a promising candidate for further research. Another potential application is in the development of new anti-inflammatory drugs. 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been shown to have anti-inflammatory effects, and further research could lead to the development of new drugs for the treatment of inflammatory diseases. Finally, 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone could be used in the synthesis of new natural products, such as alkaloids and terpenes, which have a wide range of biological activities.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been widely used in organic synthesis as an oxidizing agent for the conversion of alcohols to aldehydes or ketones, the oxidation of amines to imines, and the oxidation of sulfides to sulfoxides. 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has also been used in the synthesis of natural products, such as alkaloids and terpenes. In medicinal chemistry, 4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been used as a reagent for the synthesis of a variety of pharmaceuticals, including anti-tumor agents and anti-inflammatory drugs.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-9-5-14-13(12-4-3-11(18)7-15(12)19)8-17(21)20-16(14)6-10(9)2/h3-7,13H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOSMJRGSQNWDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932340.png)
![2-(2-chlorophenyl)-7-methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3932347.png)
![methyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3932353.png)


![4-chloro-N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3932376.png)
![2-[3-(2-furyl)-3-oxo-1-(2-thienyl)propyl]cyclohexanone](/img/structure/B3932377.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-methoxybenzamide](/img/structure/B3932381.png)
![N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3932385.png)


![1,7,7-trimethyl-4-(4-morpholinylcarbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3932425.png)
![2-{[5-(1-adamantyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B3932432.png)
![N-[4-(dimethylamino)phenyl]-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B3932437.png)